Aniline, 4,4'-methylenebis(N-(diphenylvinylidene)-
Description
4,4'-Methylenebis(N-(diphenylvinylidene)aniline) is a methylenebis-aniline derivative featuring diphenylvinylidene substituents on the nitrogen atoms. For example, analogous Schiff bases are formed by reacting MDA with dichlorobenzaldehydes in 1,4-dioxane with acetic acid catalysis . Such compounds are pivotal in materials science, particularly as curing agents for epoxy resins or precursors for heterocyclic polymers .
Properties
CAS No. |
32861-04-4 |
|---|---|
Molecular Formula |
C41H30N2 |
Molecular Weight |
550.7 g/mol |
InChI |
InChI=1S/C41H30N2/c1-5-13-34(14-6-1)40(35-15-7-2-8-16-35)30-42-38-25-21-32(22-26-38)29-33-23-27-39(28-24-33)43-31-41(36-17-9-3-10-18-36)37-19-11-4-12-20-37/h1-28H,29H2 |
InChI Key |
XPNGPCRFZKPRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- involves several steps:
Synthetic Routes: The compound can be synthesized through a condensation reaction between aniline derivatives and formaldehyde under acidic or basic conditions. The reaction typically involves heating the reactants to facilitate the formation of the methylene bridge.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C, and may require a catalyst such as hydrochloric acid or sodium hydroxide to accelerate the process.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Major Products: The major products formed from these reactions include quinones, reduced aniline derivatives, and substituted aromatic compounds.
Scientific Research Applications
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, as well as in the preparation of various organic compounds.
Biology: The compound is utilized in biochemical assays to detect the presence of specific enzymes or metabolites.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis, making it a valuable tool in biomedical research.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Physical Properties of Selected Methylenebis-Aniline Derivatives
Key Observations :
- Substituent Effects : Chlorine substituents (e.g., dichlorobenzylidene) increase molecular weight and melting points due to enhanced intermolecular halogen bonding . Sulfonyl groups further elevate thermal stability compared to methylene bridges .
- Epoxide Derivatives : Compounds like 4,4'-methylenebis(N-(oxiran-2-ylmethyl)aniline) are critical in epoxy resin curing, where oxirane rings enable cross-linking but require careful HCl removal during synthesis .
Reactivity and Functional Performance
Table 2: Reactivity and Application Comparison
Key Observations :
- Reactivity Trends : Electron-withdrawing groups (e.g., sulfonyl in DDS) reduce reactivity by stabilizing the amine lone pair, while bulky substituents (e.g., chloro in MCDEA) introduce steric hindrance . MDA’s high reactivity makes it a preferred curing agent but raises toxicity concerns .
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